Cyclohexyl vs. Phenyl Analog Antibacterial Potency
3-Amino-3-cyclohexylpropanamide demonstrates quantifiably superior antibacterial potency compared to its direct structural analog 3-amino-3-phenylpropanamide against clinically relevant Gram-negative strains. Against E. coli D21, the cyclohexyl analog exhibits an MIC of 0.3 µM, a 10-fold improvement over the phenyl analog's MIC of 3 µM. Against P. aeruginosa OT97, the potency advantage is even more pronounced, with the cyclohexyl analog showing an MIC of 0.7 µM versus 15 µM for the phenyl analog—a >21-fold enhancement [1]. This differential is mechanistically significant: the cyclohexyl-amide series operates via inhibition of bacterial topoisomerases II and IV, a dual-targeting mechanism distinct from the alpha-adrenergic receptor targeting reported for the phenyl analog [1][2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive bacterial strains |
|---|---|
| Target Compound Data | E. coli D21: MIC = 0.3 µM; P. aeruginosa OT97: MIC = 0.7 µM; B. subtilis Bs11: MIC = 0.4 µM |
| Comparator Or Baseline | 3-Amino-3-phenylpropanamide: E. coli D21: MIC = 3 µM; P. aeruginosa OT97: MIC = 15 µM; B. subtilis Bs11: MIC = 3 µM; B. megaterium Bm11: MIC = 0.9 µM |
| Quantified Difference | E. coli D21: 10× lower MIC (0.3 vs 3 µM); P. aeruginosa OT97: >21× lower MIC (0.7 vs 15 µM); B. subtilis Bs11: 7.5× lower MIC (0.4 vs 3 µM) |
| Conditions | Antibacterial susceptibility testing; Gram-positive (B. subtilis, B. megaterium) and Gram-negative (E. coli, P. aeruginosa) bacterial strains |
Why This Matters
The 10- to 21-fold MIC advantage against Gram-negative pathogens, particularly P. aeruginosa, makes the cyclohexyl analog the preferred procurement choice for antibacterial discovery programs targeting difficult-to-treat Gram-negative infections where structural analog substitution would fail to reproduce potency.
- [1] CA Database (camp.bicnirrh.res.in). Antibacterial activity data for 3-amino-3-cyclohexylpropanamide and 3-amino-3-phenylpropanamide. Comparative MIC values against E. coli D21, P. aeruginosa OT97, B. subtilis Bs11, and B. megaterium Bm11. View Source
- [2] Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases. Mechanism of action: inhibition of bacterial topoisomerases II and IV. View Source
